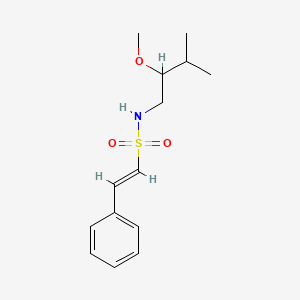
(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
Cognitive Enhancement and Neuroprotection
One significant area of application for sulfonamide derivatives is in cognitive enhancement and neuroprotection. For instance, SB-399885 is a potent, selective 5-HT6 receptor antagonist showing cognitive-enhancing properties in aged rat models. This compound demonstrates the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. The cognitive-enhancing effects are likely mediated through enhancements of cholinergic function, indicating the potential for sulfonamide derivatives in neuroprotective strategies (Hirst et al., 2006).
Anticancer Applications
Sulfonamide analogs have shown promise as microtubule-targeted anticancer agents. A series of (E)-N-aryl-2-arylethenesulfonamides exhibited potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant cell lines. These compounds have demonstrated significant in vivo potential as anticancer agents, disrupting microtubule formation and arresting cells in the mitotic phase, indicating a strong basis for further development in cancer therapy (Reddy et al., 2013).
Photodynamic Therapy
In the field of photodynamic therapy, particularly for cancer treatment, sulfonamide derivatives have been synthesized and characterized for their photosensitizing properties. The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Molecular Structure and Gene Expression
Sulfonamide compounds have also been evaluated for their cell cycle inhibitory properties in antitumor screens. Studies on compounds like E7010 and E7070 have advanced to clinical trials, showcasing the potential of sulfonamide-focused libraries in discovering novel antiproliferative agents affecting cell cycle progression and offering insights into drug-sensitive cellular pathways (Owa et al., 2002).
Fluorescent Probes for Zinc(II)
The synthesis of sulfonamide analogs has led to the development of specific cellular fluorophores for zinc(II), such as zinquin ester derivatives. These compounds form fluorescent complexes with zinc(II), showing potential applications in biological imaging and the study of zinc in biological systems (Kimber et al., 2000).
Propriétés
IUPAC Name |
(E)-N-(2-methoxy-3-methylbutyl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-12(2)14(18-3)11-15-19(16,17)10-9-13-7-5-4-6-8-13/h4-10,12,14-15H,11H2,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRUQIYIEDDGJR-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


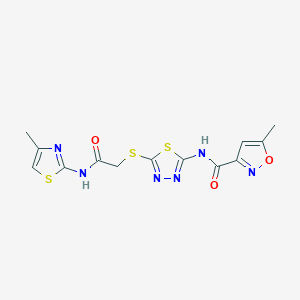

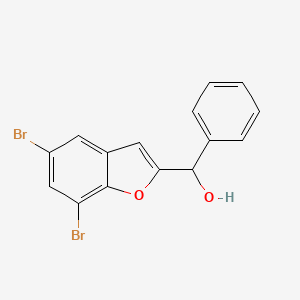
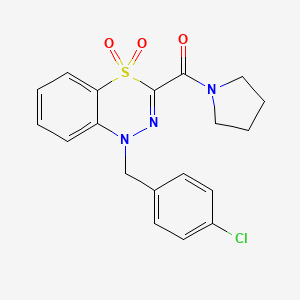
![1,3-dimethyl-5-[(4-{2-[methyl(2-pyrazinyl)amino]ethoxy}phenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2667833.png)
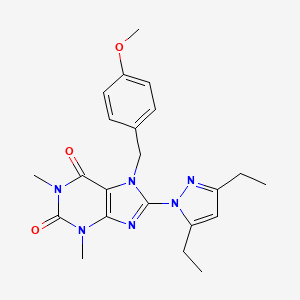
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromo-2-chlorobenzamide](/img/structure/B2667836.png)
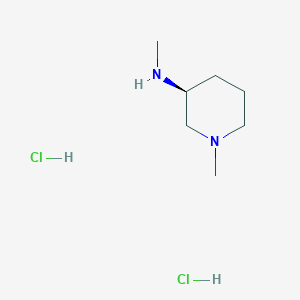
![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2667838.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2667839.png)
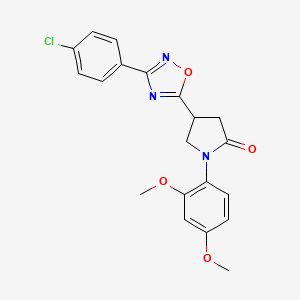
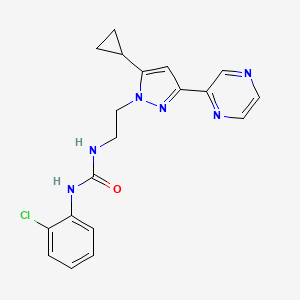
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2667846.png)